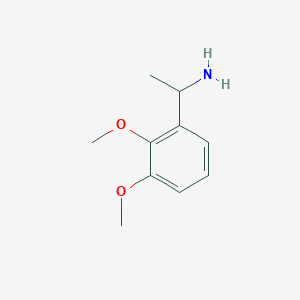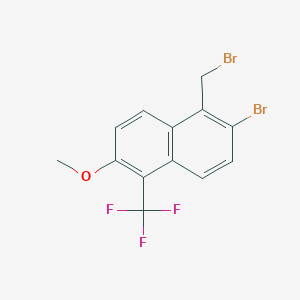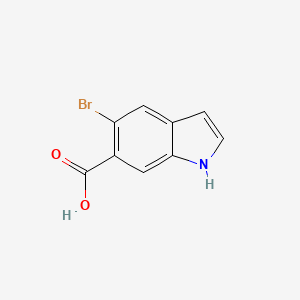
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 3-position, a methoxy group at the 5-position, and a carboxylic acid methyl ester group at the 6-position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the iodination of a suitable indazole precursor, followed by the introduction of the methoxy group and the esterification of the carboxylic acid group. The reaction conditions often involve the use of iodine reagents, methanol, and acidic or basic catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid.
Reduction: Formation of 3-Iodo-5-methoxy-(1H)indazole-6-carbinol.
Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-1H-indazole-6-carboxylic acid methyl ester: Lacks the methoxy group at the 5-position.
5-Methoxy-1H-indazole-6-carboxylic acid methyl ester: Lacks the iodine atom at the 3-position.
3-Iodo-5-methoxy-1H-indazole: Lacks the carboxylic acid methyl ester group at the 6-position.
Uniqueness
3-Iodo-5-methoxy-(1H)indazole-6-carboxylic acid methyl ester is unique due to the combination of the iodine atom, methoxy group, and carboxylic acid methyl ester group on the indazole ring
Propriétés
Numéro CAS |
1227270-54-3 |
|---|---|
Formule moléculaire |
C10H9IN2O3 |
Poids moléculaire |
332.09 g/mol |
Nom IUPAC |
methyl 3-iodo-5-methoxy-1H-indazole-6-carboxylate |
InChI |
InChI=1S/C10H9IN2O3/c1-15-8-4-5-7(12-13-9(5)11)3-6(8)10(14)16-2/h3-4H,1-2H3,(H,12,13) |
Clé InChI |
MFDCLAQHQIUGHQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(NN=C2C=C1C(=O)OC)I |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NN2)I)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















